Bis(4-nitrophenyl) sulfone
CAS No.: 1156-50-9
Cat. No.: VC20957321
Molecular Formula: C12H8N2O6S
Molecular Weight: 308.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1156-50-9 |
---|---|
Molecular Formula | C12H8N2O6S |
Molecular Weight | 308.27 g/mol |
IUPAC Name | 1-nitro-4-(4-nitrophenyl)sulfonylbenzene |
Standard InChI | InChI=1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H |
Standard InChI Key | BVHNGWRPAFKGFP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Bis(4-nitrophenyl) sulfone has the molecular formula C₁₂H₈N₂O₆S with a molecular weight of 308.26 g/mol . This compound is characterized by a central sulfone group (SO₂) connecting two para-nitrophenyl rings, giving it its distinctive structure. It has the CAS registry number 1156-50-9, which serves as its unique identifier in chemical databases .
Physical Properties
Bis(4-nitrophenyl) sulfone presents as a light yellow crystalline solid with the following physical characteristics:
Structural Identifiers
To facilitate precise identification and database searching, several standardized structural identifiers exist for this compound:
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 1-nitro-4-(4-nitrophenyl)sulfonylbenzene | |
SMILES | C1=CC(=CC=C1N+[O-])S(=O)(=O)C2=CC=C(C=C2)N+[O-] | |
InChI Key | BVHNGWRPAFKGFP-UHFFFAOYSA-N | |
PubChem CID | 70871 | |
The compound is also known by several synonyms including 4,4'-dinitrodiphenyl sulfone, bis p-nitrophenyl sulfone, and 1,1'-sulfonylbis 4-nitrobenzene . |
Synthesis and Preparation Methods
Bis(4-nitrophenyl) sulfone can be synthesized through several established methods, with variations depending on scale and specific application requirements.
Laboratory Synthesis
One common approach for laboratory-scale synthesis involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline in the presence of a base like pyridine. This reaction proceeds under mild conditions and yields the desired product after purification steps. The general reaction can be represented as:
4-nitrobenzenesulfonyl chloride + aniline → intermediates → bis(4-nitrophenyl) sulfone
The reaction typically requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production
In industrial settings, this compound is produced using similar synthetic routes but implemented on a larger scale with modifications to ensure efficiency and cost-effectiveness. The industrial production process involves:
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Precise control of reaction parameters
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Optimization of yield and purity
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Use of continuous flow reactors in some cases
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Implementation of automated systems for process control
These industrial methods are designed to maximize product quality while minimizing waste and production costs.
Alternative Synthesis Method
Research literature also indicates that related sulfone compounds can be synthesized via phase-transfer catalyzed nucleophilic displacement reactions. For instance, bis(4-aryloxy-3-nitrophenyl) sulfones have been synthesized using phenoxides and bis(4-chloro-3-nitrophenyl) sulfone under phase-transfer conditions . This methodology could potentially be adapted for the synthesis of bis(4-nitrophenyl) sulfone with appropriate modifications.
Chemical Reactivity
Bis(4-nitrophenyl) sulfone exhibits various types of chemical reactivity, primarily due to the presence of the nitro groups and the sulfone bridge.
Types of Reactions
The compound undergoes several important reaction types:
Reduction Reactions
The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reduction transforms bis(4-nitrophenyl) sulfone into bis(4-aminophenyl) sulfone, which is an important intermediate in polymer chemistry.
Nucleophilic Substitution
Reaction Type | Common Reagents | Conditions | Products | Source |
---|---|---|---|---|
Reduction | H₂/Pd catalyst | Room temperature, pressure | Bis(4-aminophenyl) sulfone | |
Substitution | Nucleophiles (amines, thiols) | Base, heat | Substituted derivatives | |
Oxidation | Strong oxidizing agents (KMnO₄) | Elevated temperature | Higher oxidation derivatives |
Applications and Uses
Polymer Chemistry
One of the primary applications of bis(4-nitrophenyl) sulfone is in the development of high-performance polymers, particularly polysulfones. These materials exhibit excellent thermal stability, making them suitable for applications requiring resistance to high temperatures and harsh chemical environments.
The reduced form of the compound, bis(4-aminophenyl) sulfone, serves as an important monomer in polymer synthesis, contributing to the development of materials with specialized properties.
Research Applications
Recent research indicates that compounds containing nitrophenyl groups, including bis(4-nitrophenyl) sulfone, exhibit anticancer properties. This finding has stimulated interest in the potential pharmaceutical applications of this compound and its derivatives.
Additionally, the compound serves as a model substrate for studying nucleophilic aromatic substitution reactions and as a precursor for the synthesis of more complex molecules with applications in materials science .
Synthetic Intermediates
Bis(4-nitrophenyl) sulfone functions as a versatile intermediate in the synthesis of various functionalized aromatics. The reactivity of the nitro groups allows for selective transformations, leading to compounds with applications in diverse fields including electronic materials, pharmaceuticals, and specialty chemicals.
Hazard Type | Classification | Source |
---|---|---|
Skin Corrosion/Irritation | Category 2 | |
Serious Eye Damage/Eye Irritation | Category 2 | |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Current Research and Future Perspectives
Research on bis(4-nitrophenyl) sulfone continues to evolve, with increasing interest in its potential applications and derivatives. Current research directions include:
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Development of novel synthetic methodologies for more efficient production
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Investigation of structure-activity relationships for potential pharmaceutical applications
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Exploration of its use in advanced materials for specialized applications
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Assessment of its environmental fate and potential remediation strategies
Future research will likely focus on expanding the understanding of this compound's biological activities, particularly its reported anticancer properties, and developing more sustainable synthesis methods.
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